5-Hydroxy-4-isopropyl-2-methoxybenzoic acid
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Overview
Description
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring hydroxyl, isopropyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Functional Group Introduction: The hydroxyl, isopropyl, and methoxy groups are introduced through a series of reactions, such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Reaction Conditions: These reactions are carried out under controlled conditions, often involving catalysts like aluminum chloride for Friedel-Crafts reactions and specific reagents for hydroxylation and methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-4-isopropyl-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid:
4-Hydroxy-3-methoxybenzoic acid:
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-hydroxy-2-methoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-6(2)7-5-10(15-3)8(11(13)14)4-9(7)12/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
MTMMDWHKUPFJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)C(=O)O)OC |
Origin of Product |
United States |
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